methyl [4-bromo-5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene]acetate
Description
Methyl [4-bromo-5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene]acetate is a brominated furanylidene derivative with a methyl ester functional group. Its structure features a furan ring substituted with a bromine atom at position 4, a 4-methylphenyl group at position 5, and a conjugated methyl acetate moiety.
Properties
IUPAC Name |
methyl (2Z)-2-[4-bromo-5-(4-methylphenyl)-3-oxofuran-2-ylidene]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO4/c1-8-3-5-9(6-4-8)14-12(15)13(17)10(19-14)7-11(16)18-2/h3-7H,1-2H3/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHCCHHJNAZARK-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C(=CC(=O)OC)O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)/C(=C/C(=O)OC)/O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl [4-bromo-5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene]acetate, also known by its CAS number 149281-64-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula: C14H11BrO4
- Molecular Weight: 323.1387 g/mol
- Structure: The compound features a furan ring substituted with a bromo and a methylphenyl group, contributing to its unique reactivity and biological properties.
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity: Compounds in this class have shown effectiveness against a range of bacterial and fungal pathogens. The presence of the furan ring may enhance membrane permeability, facilitating the entry of the compound into microbial cells.
- Anticancer Properties: Similar derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, studies have demonstrated that compounds with structural similarities can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Anti-inflammatory Effects: Some studies suggest that these compounds can inhibit inflammatory pathways, potentially through the suppression of pro-inflammatory cytokines.
Anticancer Activity
A study published in 2020 investigated the anticancer properties of this compound analogs. The findings indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to the induction of G1 phase arrest and subsequent apoptosis mediated by mitochondrial pathways.
Antimicrobial Studies
In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli. The results showed that these compounds had minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, suggesting their potential as alternative antimicrobial agents.
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Bromo vs. Chloro vs. Methoxy Groups
The substituents on the furan ring significantly influence electronic and steric properties:
- Bromo substituent (target compound) : Bromine is a strong electron-withdrawing group (EWG) that increases molecular polarizability and may enhance reactivity in cross-coupling reactions. Its presence likely elevates molecular weight compared to chloro or methoxy analogs.
- Methoxy substituent (e.g., Ethyl [5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene]acetate, ): The methoxy group is electron-donating, which could stabilize the furan ring and alter regioselectivity in further reactions.
Table 1: Substituent Impact on Key Properties
*Estimated based on structural analogs.
Ester Group Variations: Methyl vs. Ethyl
The ester group affects solubility and metabolic stability:
Physicochemical and Topological Properties
Table 2: Comparative Physicochemical Data
*Estimates based on structural analogs.
Key Research Findings
Electronic Effects : Bromine’s strong EWG nature may make the target compound more reactive toward nucleophiles compared to methoxy-substituted analogs .
Biological Implications : Ethyl esters (e.g., ) show higher LogP values, suggesting better lipid membrane penetration than methyl esters.
Synthetic Utility : The chloro analog and bromo target compound could serve as intermediates in synthesizing heterocyclic systems, leveraging halogen-specific reactions like cross-couplings.
Q & A
Q. Q1. What are the optimal reaction conditions for synthesizing methyl [4-bromo-5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene]acetate?
Methodological Answer: Synthesis typically involves multi-step reactions, such as condensation of brominated furan precursors with methylphenyl ketones. Key parameters include:
- Temperature: 80–100°C for cyclization steps to ensure ring formation .
- Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .
- Catalysts: Lewis acids like ZnCl₂ or AlCl₃ may accelerate furan ring closure .
- Purity Control: Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the product .
Q. Q2. How can researchers confirm the structural integrity of this compound after synthesis?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions and confirm bromine integration .
- HPLC: Assess purity (>98%) by comparing retention times with known standards .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to validate molecular weight and isotopic patterns (e.g., bromine’s distinct isotopic signature) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?
Methodological Answer: Data discrepancies often arise from tautomerism or impurities. Mitigation strategies include:
- Variable Temperature (VT) NMR: Probe dynamic equilibria (e.g., keto-enol tautomerism) by analyzing spectral changes at different temperatures .
- 2D NMR Techniques: Use COSY, HSQC, or HMBC to assign ambiguous peaks and confirm connectivity .
- X-ray Crystallography: Resolve structural ambiguities by determining the crystal structure .
Q. Q4. What strategies are effective for studying the compound’s reactivity in medicinal chemistry applications?
Methodological Answer: Focus on functional group transformations:
- Bromine Substitution: Explore cross-coupling reactions (e.g., Suzuki-Miyaura) to replace bromine with aryl/heteroaryl groups for SAR studies .
- Ester Hydrolysis: Convert the methyl ester to a carboxylic acid under basic conditions (NaOH/EtOH) to enhance solubility for bioassays .
- Computational Modeling: Use DFT calculations to predict reactive sites and guide experimental design .
Q. Q5. How can researchers address low yields in large-scale synthesis?
Methodological Answer: Optimize scalability through:
- Flow Chemistry: Improve heat/mass transfer for exothermic steps (e.g., bromination) .
- Catalyst Recycling: Immobilize catalysts (e.g., polymer-supported AlCl₃) to reduce waste .
- Process Analytical Technology (PAT): Monitor reactions in real-time via in-situ FTIR or Raman spectroscopy to adjust parameters dynamically .
Q. Q6. What methods are suitable for evaluating the compound’s stability under varying conditions?
Methodological Answer: Design stability studies with:
- Forced Degradation: Expose the compound to heat (40–60°C), light (UV/Vis), and humidity (75% RH) to identify degradation pathways .
- LC-MS Analysis: Track decomposition products and propose degradation mechanisms (e.g., ester hydrolysis or furan ring oxidation) .
- Accelerated Stability Testing: Use Arrhenius modeling to predict shelf-life under standard storage conditions .
Specialized Research Applications
Q. Q7. How can this compound serve as a precursor for synthesizing structurally diverse analogs?
Methodological Answer: Leverage its modular framework:
- Heterocycle Functionalization: Introduce pyrazole or triazole rings via cycloaddition reactions to explore bioactivity .
- Halogen Exchange: Replace bromine with iodine using Finkelstein conditions to enhance radio-labeling potential .
- Hybrid Molecules: Conjugate with bioactive moieties (e.g., chromenones) via ester linkages for multi-target drug design .
Q. Q8. What advanced computational tools can predict the compound’s interactions with biological targets?
Methodological Answer: Combine molecular modeling approaches:
- Docking Simulations: Use AutoDock or Schrödinger to predict binding affinities with enzymes (e.g., cyclooxygenase-2) .
- Molecular Dynamics (MD): Simulate ligand-protein interactions over time to assess stability of binding poses .
- QSAR Modeling: Corrogate substituent effects (e.g., bromine’s electronegativity) with bioactivity data to design optimized analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
